(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate
Overview
Description
The compound (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate is a complex organic molecule characterized by its unique structure, which includes a cyclohexane ring, methylylidene groups, and iodo-methoxybenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methylylidene Groups: This step involves the use of reagents such as methylene iodide and strong bases to introduce the methylylidene groups.
Attachment of Iodo-Methoxybenzene Moieties: This is typically done through electrophilic aromatic substitution reactions using iodo-methoxybenzene derivatives.
Acetylation: The final step involves acetylation to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may involve inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure.
Cetylpyridinium chloride: An antimicrobial agent with a similar aromatic structure.
Uniqueness
The uniqueness of (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[4-[(E)-[(3E)-3-[(4-acetyloxy-3-iodo-5-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-iodo-6-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24I2O7/c1-14(29)34-25-20(27)10-16(12-22(25)32-3)8-18-6-5-7-19(24(18)31)9-17-11-21(28)26(35-15(2)30)23(13-17)33-4/h8-13H,5-7H2,1-4H3/b18-8+,19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUARQYRCQKCJM-GCBPPVMSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=C2CCCC(=CC3=CC(=C(C(=C3)I)OC(=O)C)OC)C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1I)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC(=O)C)OC)/CCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24I2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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